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Compound of Interest

Compound Name: PHCCC(4Me)

Cat. No.: B12421549 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
PHCCC(4Me), also known as THCCC, is a synthetic, small-molecule compound that has

garnered significant interest in the field of neuropharmacology. It acts as a dual modulator of

metabotropic glutamate receptors (mGluRs), exhibiting negative allosteric modulation of

mGluR2 and positive allosteric modulation of mGluR3. This unique pharmacological profile

makes it a valuable tool for investigating the physiological and pathological roles of these

receptors and a potential starting point for the development of novel therapeutics for

neurological and psychiatric disorders. This technical guide provides a comprehensive

overview of the chemical properties, solubility, and biological activity of PHCCC(4Me), with a

focus on presenting quantitative data in a structured format, detailing experimental

methodologies, and visualizing key pathways.

Chemical Properties
PHCCC(4Me) is a derivative of the parent compound PHCCC. Its chemical structure and

properties are summarized in the table below.
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Property Value Source

IUPAC Name

(7E)-7-hydroxyimino-N-(4-

methylphenyl)-1,7a-

dihydrocyclopropa[b]chromene

-1a-carboxamide

PubChem

Synonyms

THCCC, N-Tolyl-7-

(hydroxyimino)cyclopropa[b]ch

romen-1a-carboxamide

PubChem

CAS Number 1259532-01-8 AbMole BioScience[1]

Molecular Formula C18H16N2O3 PubChem[2]

Molecular Weight 308.33 g/mol PubChem[2]

Appearance White to off-white solid MedChemExpress

Purity ≥99.0% AbMole BioScience[1]

Solubility
Quantitative solubility data for PHCCC(4Me) in various solvents is not extensively documented

in publicly available literature. However, based on its chemical structure and information from

suppliers, it is generally soluble in organic solvents such as dimethyl sulfoxide (DMSO) and

ethanol. For biological assays, it is common practice to prepare a stock solution in DMSO.

Storage of Solutions:

In DMSO: 6 months at -80°C, 2 weeks at 4°C.[3]

It is recommended to prepare fresh working solutions from the stock solution for

experiments.

Biological Activity
PHCCC(4Me) is a dual allosteric modulator of metabotropic glutamate receptors, specifically

targeting mGluR2 and mGluR3. Allosteric modulators bind to a site on the receptor that is
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distinct from the orthosteric binding site for the endogenous ligand (glutamate), thereby altering

the receptor's response to the endogenous ligand.

Quantitative Biological Data
The following table summarizes the key quantitative measures of PHCCC(4Me)'s biological

activity.
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Parameter Receptor Value Description Source

IC50 mGluR2 1.5 µM

The half maximal

inhibitory

concentration,

indicating the

concentration of

PHCCC(4Me)

required to inhibit

50% of the

mGluR2

response to an

agonist.

MedChemExpres

s, AbMole

BioScience

EC50 mGluR3 8.9 µM

The half maximal

effective

concentration,

indicating the

concentration of

PHCCC(4Me)

required to elicit

50% of the

maximal positive

modulatory effect

on mGluR3.

MedChemExpres

s, AbMole

BioScience

Ki mGluR2 0.6 µM

The inhibition

constant,

representing the

affinity of

PHCCC(4Me) for

the allosteric

binding site on

mGluR2.

MedChemExpres

s

Experimental Protocols
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The determination of the IC50, EC50, and Ki values for PHCCC(4Me) typically involves in vitro

cellular assays using cell lines that stably express the human mGluR2 or mGluR3. A common

method is a functional assay that measures changes in intracellular calcium concentration

([Ca2+]i) or cyclic adenosine monophosphate (cAMP) levels upon receptor activation.

General Workflow for Determining Allosteric Modulator Activity:

Cell Preparation Functional Assay
Data Analysis

Plate cells expressing
mGluR2 or mGluR3

Load cells with a
fluorescent indicator

(e.g., for Ca2+ or cAMP)

Add a fixed concentration
of glutamate (agonist)

Add varying concentrations
of PHCCC(4Me)

Measure the cellular response
(e.g., fluorescence intensity) Generate dose-response curves Calculate IC50 or EC50 values

Click to download full resolution via product page

Figure 1: General experimental workflow for assessing the allosteric modulator activity of
PHCCC(4Me).

Methodology for IC50 Determination (mGluR2 Negative Allosteric Modulation):

Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing human mGluR2

are cultured in an appropriate medium.

Assay Preparation: Cells are plated in multi-well plates and loaded with a calcium-sensitive

fluorescent dye (e.g., Fluo-4 AM).

Compound Addition: A fixed, sub-maximal concentration of glutamate (e.g., EC20 or EC80)

is added to the cells to activate the mGluR2 receptors. Subsequently, varying concentrations

of PHCCC(4Me) are added.

Signal Detection: The change in intracellular calcium is measured using a fluorescence plate

reader.

Data Analysis: The inhibitory effect of PHCCC(4Me) at each concentration is calculated

relative to the response with glutamate alone. A dose-response curve is plotted, and the

IC50 value is determined.
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Methodology for EC50 Determination (mGluR3 Positive Allosteric Modulation):

The protocol is similar to the IC50 determination, with the key difference being that the

potentiation of the glutamate-induced signal by PHCCC(4Me) is measured.

Cell Culture: HEK293 cells stably expressing human mGluR3 are used.

Assay Preparation: Cells are prepared as described above.

Compound Addition: A low, threshold concentration of glutamate (e.g., EC20) is added to the

cells. Varying concentrations of PHCCC(4Me) are then added.

Signal Detection: The potentiation of the calcium signal by PHCCC(4Me) is measured.

Data Analysis: The enhancement of the response is plotted against the concentration of

PHCCC(4Me) to determine the EC50 value.

Signaling Pathways
mGluR2 and mGluR3 are members of the Group II metabotropic glutamate receptors. These

receptors are G-protein coupled receptors (GPCRs) that are coupled to the inhibitory G-protein,

Gi/o.

mGluR2 Signaling Pathway (Negative Allosteric
Modulation by PHCCC(4Me))
Activation of mGluR2 by glutamate leads to the inhibition of adenylyl cyclase, which in turn

decreases the intracellular concentration of cyclic AMP (cAMP). PHCCC(4Me), as a negative

allosteric modulator, enhances the inhibitory effect of glutamate on this pathway.
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Figure 2: mGluR2 signaling pathway and the negative allosteric modulation by PHCCC(4Me).

mGluR3 Signaling Pathway (Positive Allosteric
Modulation by PHCCC(4Me))
Similar to mGluR2, mGluR3 is also coupled to the Gi/o protein and its activation inhibits

adenylyl cyclase. However, PHCCC(4Me) acts as a positive allosteric modulator for mGluR3,

meaning it enhances the ability of glutamate to activate the receptor and subsequently inhibit

the downstream signaling pathway.
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Figure 3: mGluR3 signaling pathway and the positive allosteric modulation by PHCCC(4Me).

Conclusion
PHCCC(4Me) is a well-characterized dual allosteric modulator of mGluR2 and mGluR3. Its

distinct activities on these two closely related receptors make it an invaluable research tool for

dissecting the complexities of glutamatergic neurotransmission. While its chemical properties

are well-defined, further studies are needed to provide a comprehensive profile of its solubility

in a wider range of solvents. The detailed understanding of its mechanism of action and the

signaling pathways it modulates will continue to drive research into the therapeutic potential of

targeting these receptors for a variety of CNS disorders.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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